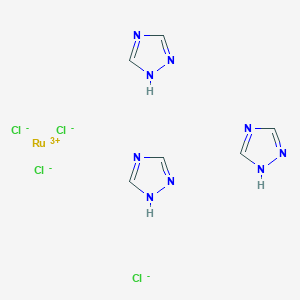
Triazolium-bis(triazole)tetrachlororuthenate(III)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triazolium-bis(triazole)tetrachlororuthenate(III), also known as Ru(III)-TzTzCl4, is a ruthenium-based compound that has gained attention in recent years due to its potential applications in various scientific fields. This compound is a member of the family of triazolium-based ruthenium complexes, which are known for their unique properties and versatile applications.
Mecanismo De Acción
The mechanism of action of Triazolium-bis(triazole)tetrachlororuthenate(III)(III)-TzTzCl4 is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) that induce cell death in cancer cells. This compound has also been shown to inhibit the activity of certain enzymes that are essential for cancer cell survival.
Biochemical and Physiological Effects:
Studies have shown that Triazolium-bis(triazole)tetrachlororuthenate(III)(III)-TzTzCl4 has minimal toxicity towards normal cells, making it a promising candidate for cancer treatment. This compound has also been shown to have anti-inflammatory properties and can reduce the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Triazolium-bis(triazole)tetrachlororuthenate(III)(III)-TzTzCl4 in lab experiments is its ease of synthesis and handling. This compound is relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of using this compound is its low solubility in non-polar solvents, which can limit its applications in certain experiments.
Direcciones Futuras
There are several future directions for the study of Triazolium-bis(triazole)tetrachlororuthenate(III)(III)-TzTzCl4. One potential direction is the development of new cancer treatments based on this compound. Further studies are needed to fully understand the mechanism of action of Triazolium-bis(triazole)tetrachlororuthenate(III)(III)-TzTzCl4 and to optimize its anticancer properties. Another potential direction is the development of new applications for this compound in other scientific fields, such as catalysis and materials science.
In conclusion, Triazolium-bis(triazole)tetrachlororuthenate(III)(III)-TzTzCl4 is a promising ruthenium-based compound that has potential applications in various scientific fields. Its ease of synthesis and handling, as well as its potent anticancer properties, make it a promising candidate for further study and development.
Métodos De Síntesis
The synthesis of Triazolium-bis(triazole)tetrachlororuthenate(III)(III)-TzTzCl4 involves the reaction of ruthenium trichloride with 1,2,3-triazole in the presence of a triazolium salt. The resulting product is a dark red powder that is soluble in water and other polar solvents. This synthesis method is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
Triazolium-bis(triazole)tetrachlororuthenate(III)(III)-TzTzCl4 has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that Triazolium-bis(triazole)tetrachlororuthenate(III)(III)-TzTzCl4 has potent anticancer properties and can induce cell death in cancer cells. This compound has also been shown to be effective against drug-resistant cancer cells, making it a potential candidate for the development of new cancer treatments.
Propiedades
Número CAS |
110649-85-9 |
|---|---|
Nombre del producto |
Triazolium-bis(triazole)tetrachlororuthenate(III) |
Fórmula molecular |
C6H9Cl4N9Ru- |
Peso molecular |
450.1 g/mol |
Nombre IUPAC |
ruthenium(3+);1H-1,2,4-triazole;tetrachloride |
InChI |
InChI=1S/3C2H3N3.4ClH.Ru/c3*1-3-2-5-4-1;;;;;/h3*1-2H,(H,3,4,5);4*1H;/q;;;;;;;+3/p-4 |
Clave InChI |
ZCWXGFXIUAWSAX-UHFFFAOYSA-J |
SMILES |
C1=NC=NN1.C1=NC=NN1.C1=NC=NN1.[Cl-].[Cl-].[Cl-].[Cl-].[Ru+3] |
SMILES canónico |
C1=NC=NN1.C1=NC=NN1.C1=NC=NN1.[Cl-].[Cl-].[Cl-].[Cl-].[Ru+3] |
Sinónimos |
TrH(RuTr2Cl4) triazolium-bis(triazole)tetrachlororuthenate(III) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



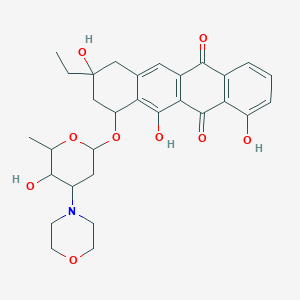


![5-[1-Carboxy-2-(trimethylazaniumyl)ethoxy]-5-oxopentanoate](/img/structure/B217895.png)
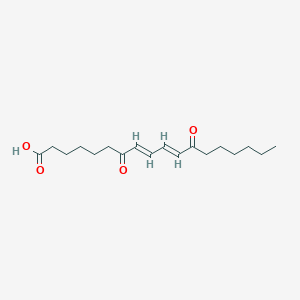
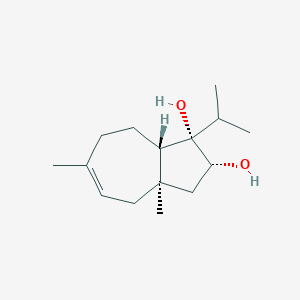

![N-[(E)-[(2E,4E)-undeca-2,4-dienylidene]amino]nitrous amide](/img/structure/B217929.png)
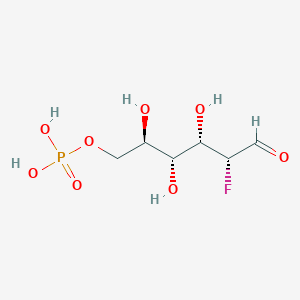

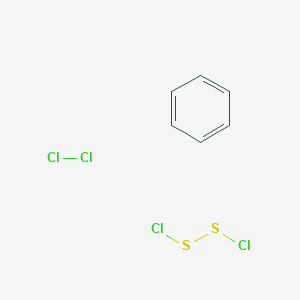
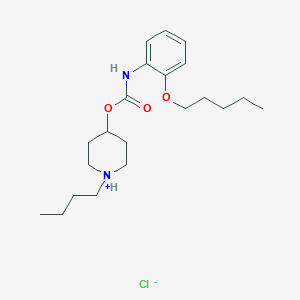
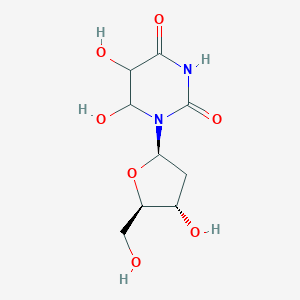
![(4R)-4-[(1S,3S,5S,7R,8S,9S,10S,13R,14S,17S)-1,3,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B217982.png)